REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[C:17]1(C)C=CC=C[CH:18]=1>C(O)C>[CH2:17]([O:10][C:9]([C:3]1[C:2]([Br:1])=[CH:7][CH:6]=[C:5]([Cl:8])[N:4]=1)=[O:11])[CH3:18]
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Name
|
|
Quantity
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8 g
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Type
|
reactant
|
Smiles
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BrC=1C(=NC(=CC1)Cl)C(=O)O
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Name
|
|
Quantity
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80 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was refluxed for 16 h
|
Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
to cool
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Type
|
CUSTOM
|
Details
|
partitioned between CHCl3 (200 mL) and saturated aq. NaHCO3 (250 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with CHCl3 (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (Silica gel 10% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=CC=C1Br)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |